

Eplivanserin (SR-46349): A Technical Deep Dive into its Discovery and Development

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Compound of Interest

Compound Name: *Eplivanserin*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Executive Summary

Eplivanserin (SR-46349), a potent and selective 5-HT_{2A} receptor inverse agonist, was a novel hypnotic agent developed by Sanofi-Aventis for the treatment of insomnia, particularly sleep maintenance insomnia. Its unique mechanism of action, distinct from the more common GABA-A receptor modulators, promised a new therapeutic avenue with a potentially improved side-effect profile, notably the absence of next-day sedation. Despite showing promise in early clinical trials, the development of **eplivanserin** was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery and development history of **eplivanserin**, detailing its pharmacological profile, the experimental protocols of key studies, and the clinical findings that shaped its trajectory.

Discovery and Preclinical Development

Rationale for Development and Mechanism of Action

The development of **eplivanserin** was rooted in the understanding of the role of the serotonin 5-HT_{2A} receptor in the regulation of sleep architecture. Antagonism of this receptor was known to increase slow-wave sleep (SWS), a deep, restorative stage of sleep. **Eplivanserin** was designed as a selective 5-HT_{2A} receptor inverse agonist.^{[1][2]} Unlike neutral antagonists that simply block the receptor, inverse agonists reduce the receptor's constitutive activity, leading to

a more profound downstream effect. This targeted approach aimed to improve sleep continuity without the sedative and cognitive-impairing effects associated with benzodiazepines and other hypnotics that act on the GABA-A receptor.^[1]

Preclinical Pharmacology

Eplivanserin demonstrated high affinity and selectivity for the 5-HT_{2A} receptor in preclinical studies. Radioligand binding assays were instrumental in characterizing its binding profile.

Table 1: In Vitro Receptor Binding Affinities of **Eplivanserin** (SR-46349B)

Receptor/Transporter	Ligand	Tissue Source	K _i (nM)	IC ₅₀ (nM)	Reference
5-HT _{2A}	[³ H]Ketanserin	Rat Cortical Membranes	0.72 ± 0.05	-	[3]
5-HT _{1C}	-	-	Moderate Affinity	-	[3]
5-HT _{1A} , 5-HT _{1B} , 5-HT _{1D}	-	-	No Affinity	-	[3]
Dopamine D ₁ , D ₂	-	-	No Affinity	-	[3]
α ₁ -Adrenergic, α ₂ -Adrenergic	-	-	No Affinity	-	[3]
Histamine H ₁	-	-	No Affinity	-	[3]
Sodium Channel	-	-	No Affinity	-	[3]
Calcium Channel	-	-	No Affinity	-	[3]
Norepinephrine Transporter	-	-	No Inhibition	-	[3]
Dopamine Transporter	-	-	No Inhibition	-	[3]
Serotonin Transporter	-	-	No Inhibition	-	[3]

Experimental Protocol: Radioligand Binding Assays

A common methodology for determining binding affinities involves competitive radioligand binding assays.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Membrane Preparation:** Crude membrane preparations from specific tissues (e.g., rat cerebral cortex) are isolated through a process of homogenization and centrifugation.
- **Incubation:** The membrane preparations are incubated with a specific radioligand (e.g., [³H]ketanserin for the 5-HT_{2A} receptor) and varying concentrations of the unlabeled test compound (**eplivanserin**).
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_a)$, where [L] is the concentration of the radioligand and K_a is its affinity for the receptor.

Preclinical in vivo studies in animal models of insomnia were conducted to assess the hypnotic potential of **eplivanserin**. These models often involve inducing sleep disturbances in rodents through various methods.

Experimental Protocol: Rodent Models of Insomnia

Several methods are employed to create animal models of insomnia.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- **Stress-Induced Insomnia:** Animals are subjected to stressors such as restraint, cage change, or unpredictable stimuli to induce a state of hyperarousal and sleep fragmentation.[\[11\]](#)
- **Pharmacological Models:** Administration of substances like caffeine or amphetamines can be used to induce wakefulness and disrupt normal sleep patterns.
- **Genetic Models:** Utilizing genetically modified animals with predispositions to sleep disturbances.

In these models, sleep-wake activity is typically monitored using electroencephalography (EEG) and electromyography (EMG) to assess changes in sleep architecture, including sleep

latency, wakefulness after sleep onset (WASO), and the duration of different sleep stages.

Clinical Development

Eplivanserin progressed through a comprehensive clinical development program, including several Phase III trials, to evaluate its efficacy and safety in patients with chronic insomnia.

Phase II Clinical Trials

An early placebo-controlled Phase II clinical trial involving 351 subjects demonstrated the potential of **eplivanserin** in treating insomnia. The results showed that **eplivanserin** significantly reduced sleep latency compared to placebo.[\[2\]](#)

Table 2: Key Efficacy Results from a Phase II Clinical Trial of **Eplivanserin**

Outcome	Eplivanserin	Placebo	Reference
Reduction in Sleep Latency	39 minutes	26 minutes	[2]

Phase III Clinical Program

The Phase III program for **eplivanserin** included several large, randomized, double-blind, placebo-controlled studies designed to confirm its efficacy and safety for the treatment of sleep maintenance insomnia. Key trials included NCT00253903, NCT00253968, and NCT00805350.
[\[7\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocol: Phase III Clinical Trials (General Design)

- Participants: Adult patients with a diagnosis of primary insomnia according to DSM-IV-TR criteria, characterized by difficulties with sleep maintenance.[\[14\]](#)[\[16\]](#)[\[17\]](#)
- Design: Randomized, double-blind, placebo-controlled, parallel-group studies.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Intervention: Oral administration of **eplivanserin** (typically 5 mg) or placebo, usually taken in the evening.

- **Primary Endpoints:** The primary efficacy endpoints were typically the change from baseline in Wake Time After Sleep Onset (WASO) and the Number of Awakenings (NAW), as measured by polysomnography (PSG).[\[12\]](#)[\[15\]](#)[\[18\]](#)
- **Secondary Endpoints:** Secondary endpoints often included other PSG-derived sleep parameters (e.g., Total Sleep Time, Sleep Efficiency), patient-reported outcomes (e.g., subjective WASO, sleep quality), and assessments of daytime functioning and safety.[\[12\]](#)[\[15\]](#)[\[18\]](#)

Experimental Protocol: Polysomnography (PSG)

Polysomnography is the gold standard for objectively measuring sleep architecture and was a key assessment tool in the **eplivanserin** clinical trials.[\[10\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- **Monitored Parameters:** PSG involves the continuous and simultaneous recording of multiple physiological variables during sleep, including:
 - **Electroencephalogram (EEG):** To monitor brain wave activity and determine sleep stages.
 - **Electrooculogram (EOG):** To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
 - **Electromyogram (EMG):** To measure muscle tone, which is significantly reduced during REM sleep.
 - **Electrocardiogram (ECG):** To monitor heart rate and rhythm.
 - **Respiratory effort and airflow:** To detect sleep-disordered breathing.
 - **Pulse oximetry:** To measure blood oxygen saturation.
- **Sleep Staging:** The recorded data is visually scored by trained technicians to classify sleep into different stages: Wake, N1, N2, N3 (slow-wave sleep), and REM.
- **Key Sleep Parameters:** From the scored data, various sleep parameters are calculated, including Total Sleep Time (TST), Sleep Latency (SL), Wake After Sleep Onset (WASO), Number of Awakenings (NAW), and the percentage of time spent in each sleep stage.

Clinical Efficacy Results

Results from the Phase III program were mixed and ultimately did not provide a strong enough basis for regulatory approval.

Table 3: Selected Efficacy Results from a Phase III Clinical Trial (NCT00308503)

Outcome	Eplivanserin 5mg	Placebo	LS Mean Difference (95% CI)	p-value	Reference
Change in PSG WASO (min:sec)	-25:43	-22:06	-3:37 (-9:41 to 3:52)	Not Significant	[1]
Change in patient-reported WASO (min:sec)	-	-	-2:43 (-8:18 to 2:52)	Not Significant	[1]

While some studies reported positive findings, such as a self-reported mean reduction in wake time after sleep onset of 39 minutes with the 5mg dose compared to 26 minutes with placebo, and a 64% reduction in nocturnal awakenings versus 36% for placebo, the overall efficacy was not deemed sufficiently robust by regulatory authorities.[\[11\]](#)

Safety and Tolerability

Eplivanserin was generally well-tolerated in clinical trials. The most frequently reported treatment-emergent adverse events (TEAEs) with an incidence higher than placebo included dry mouth, constipation, abdominal pain, stomach discomfort, rash, and nasal congestion.[\[1\]](#) Importantly, there was no evidence of significant next-day residual effects, such as drowsiness or difficulty concentrating, and no rebound insomnia was observed upon discontinuation.[\[1\]](#)[\[11\]](#) No prolonged QTc intervals were reported in the **eplivanserin** groups.[\[1\]](#)

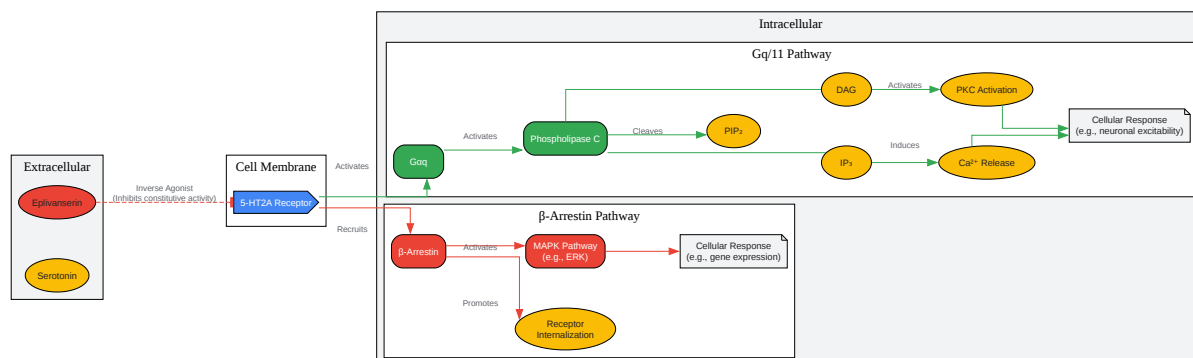
Pharmacokinetics

Pharmacokinetic studies revealed that steady-state concentrations of **eplivanserin** and its active metabolite, SR141342, were reached within three weeks of daily administration. Plasma concentrations were observed to be 20% to 30% higher in patients aged 65 years and older and in female patients compared to younger and male patients, respectively.^[1]

Signaling Pathway and Mechanism of Action

Visualization

Eplivanserin acts as an inverse agonist at the 5-HT_{2A} receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. As an inverse agonist, **eplivanserin** reduces the constitutive activity of the receptor, leading to a decrease in downstream signaling. The 5-HT_{2A} receptor can also signal through a β -arrestin-dependent pathway. The precise effects of **eplivanserin** on this pathway are less well-characterized but are an important area of research in GPCR pharmacology.



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Figure 1: **Eplivanserin's** Mechanism of Action at the 5-HT_{2A} Receptor. This diagram illustrates the dual signaling pathways of the 5-HT_{2A} receptor. **Eplivanserin**, as an inverse agonist, inhibits the constitutive activity of the receptor, thereby modulating both the Gq/11 and β-arrestin pathways.

Discontinuation and Future Perspectives

In December 2009, Sanofi-Aventis announced the withdrawal of the New Drug Application (NDA) for **eplivanserin** from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).^[2] This decision followed a Complete Response Letter from the FDA, which requested additional information regarding the benefit-risk profile of the

drug. The company cited the need for "significant further clinical developments and market access constraints" as the reasons for discontinuing the program.

The development history of **eplivanserin** underscores the challenges in developing novel treatments for insomnia. While the 5-HT_{2A} receptor remains a promising target for improving sleep architecture, the clinical translation of this mechanism into a robust and consistently effective therapeutic with a favorable benefit-risk profile has proven difficult. The story of **eplivanserin** provides valuable lessons for future drug development efforts in this area, highlighting the importance of demonstrating not only statistically significant but also clinically meaningful improvements in both objective and subjective measures of sleep and daytime function.

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